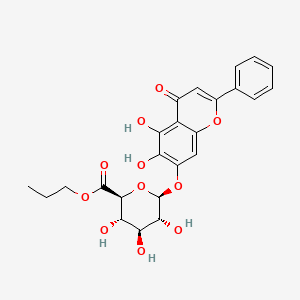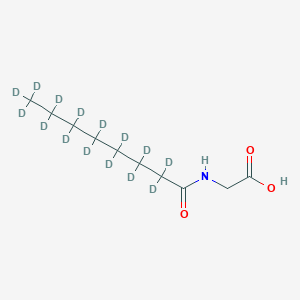
N-Octanoyl-D15-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Octanoyl-D15-glycine is a deuterium-labeled derivative of N-Octanoyl-glycine. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows researchers to study various aspects of the compound’s behavior, including its pharmacokinetics and metabolic profiles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Octanoyl-D15-glycine involves the acylation of glycine with octanoyl chloride in the presence of a base, followed by the incorporation of deuterium. The reaction typically proceeds under mild conditions, with the use of solvents such as dichloromethane or tetrahydrofuran. The reaction is monitored by techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity levels required for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-Octanoyl-D15-glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: This compound can participate in nucleophilic substitution reactions, where the octanoyl group can be replaced by other acyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various acyl derivatives
Applications De Recherche Scientifique
N-Octanoyl-D15-glycine is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and in environmental studies to trace pollutants
Mécanisme D'action
The mechanism of action of N-Octanoyl-D15-glycine involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in its metabolism and effects .
Comparaison Avec Des Composés Similaires
N-Octanoyl-D15-glycine is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
N-Octanoyl-glycine: The non-deuterated form, used in similar applications but without the benefits of stable isotope labeling.
N-Decanoyl-glycine: A similar compound with a longer carbon chain, used in different metabolic studies.
N-Hexanoyl-glycine: A shorter-chain analog, used in studies of shorter fatty acid metabolism
Propriétés
Formule moléculaire |
C10H19NO3 |
|---|---|
Poids moléculaire |
216.35 g/mol |
Nom IUPAC |
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoylamino)acetic acid |
InChI |
InChI=1S/C10H19NO3/c1-2-3-4-5-6-7-9(12)11-8-10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2 |
Clé InChI |
SAVLIIGUQOSOEP-PMELWRBQSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O |
SMILES canonique |
CCCCCCCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



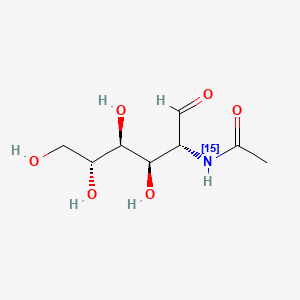
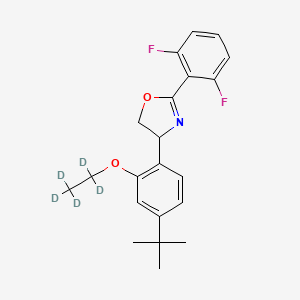
![4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12411463.png)

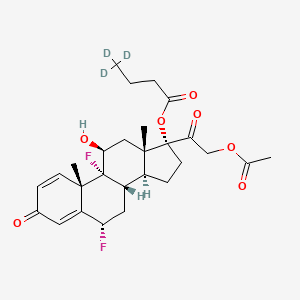
![(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12411498.png)
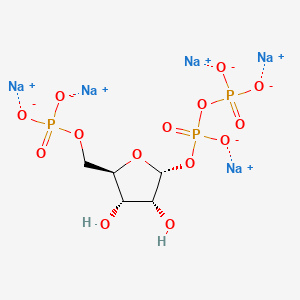


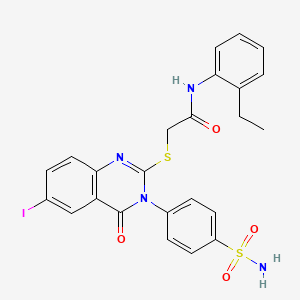

![2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid](/img/structure/B12411529.png)
